

# The Immunogenicity of mRNA Caps: A Comparative Analysis of ARCA and CleanCap®

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m7G(5')ppp(5')(2'OMeA)pG*

Cat. No.: *B11933317*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the immunogenic profile of in vitro transcribed (IVT) mRNA is paramount for the successful development of mRNA-based therapeutics and vaccines. A critical determinant of this immunogenicity lies in the 5' cap structure. This guide provides an objective comparison of two widely used co-transcriptional capping methods: the Anti-Reverse Cap Analog (ARCA) and the more recent CleanCap® technology, with a focus on their impact on the innate immune response.

The innate immune system has evolved to recognize foreign RNA, a hallmark of viral infection. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as RIG-I and Toll-like receptors (TLRs) 7 and 8. A key trigger for these sensors is the presence of a 5'-triphosphate group on the RNA, a feature of uncapped or improperly capped mRNA. Activation of these pathways can lead to the production of type I interferons (e.g., IFN- $\beta$ ) and other pro-inflammatory cytokines, which can both dampen protein expression from the mRNA therapeutic and cause undesirable side effects.

## Comparative Analysis of Capping Technologies

The choice of 5' cap analog during IVT directly influences the immunogenicity of the resulting mRNA. While both ARCA and CleanCap® are co-transcriptional capping methods, they differ significantly in their structure, capping efficiency, and subsequent immune recognition.

| Feature                 | <b>m7G(5')ppp(5')<br/>(2'OMeA)pG<br/>(ARCA)</b>                                                                                | <b>CleanCap®</b>                                                                                                                                                           | <b>Uncapped mRNA</b>                                                  |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Cap Structure           | Cap 0                                                                                                                          | Predominantly Cap 1                                                                                                                                                        | 5'-triphosphate                                                       |
| Capping Efficiency      | ~70-80% <a href="#">[1]</a> <a href="#">[2]</a>                                                                                | >95% <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                                                                           | 0%                                                                    |
| Immune Recognition      | Recognized by RIG-I due to a significant fraction of uncapped 5'-triphosphate RNA and the Cap 0 structure. <a href="#">[5]</a> | Largely evades RIG-I recognition due to high capping efficiency and the presence of a 2'-O-methylated (Cap 1) structure, which mimics endogenous mRNA. <a href="#">[5]</a> | Potent activator of RIG-I.                                            |
| Relative Immunogenicity | Moderate to High                                                                                                               | Very Low                                                                                                                                                                   | Very High                                                             |
| Protein Expression      | Lower in vivo expression compared to CleanCap®. <a href="#">[6]</a>                                                            | Significantly higher and more sustained in vivo protein expression. <a href="#">[6]</a>                                                                                    | Severely inhibited due to interferon-mediated translational shutdown. |

## Signaling Pathways of mRNA Recognition

The immunogenicity of IVT mRNA is primarily driven by the activation of intracellular RNA sensors. Understanding these pathways is crucial for designing minimally immunogenic mRNA constructs.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

# Experimental Protocols

To provide a framework for the comparative assessment of mRNA cap analog immunogenicity, detailed protocols for key experiments are outlined below.

## In Vitro Transcription of Capped mRNA

Objective: To synthesize mRNA with different cap analogs for comparative analysis.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- NTPs (ATP, CTP, UTP, GTP)
- Cap analog (ARCA or CleanCap®)
- RNase Inhibitor
- DNase I
- mRNA purification kit

Protocol:

- Assemble the transcription reaction at room temperature. For a standard 20  $\mu$ L reaction:
  - Nuclease-free water to 20  $\mu$ L
  - 4  $\mu$ L 5x Transcription Buffer
  - 2  $\mu$ L 100 mM DTT
  - 1  $\mu$ L RNase Inhibitor
  - 2  $\mu$ L 25 mM NTPs (for CleanCap®) OR a mix of NTPs and ARCA (typically a 4:1 ratio of ARCA to GTP is used for ARCA capping)[7]

- 4 µL Cap Analog (CleanCap®)
- 1 µg Linearized DNA template
- 2 µL T7 RNA Polymerase
- Incubate at 37°C for 1-2 hours.
- Add 1 µL of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
- Purify the mRNA using a suitable column-based method or LiCl precipitation.
- Assess mRNA integrity and concentration using a Bioanalyzer and spectrophotometer.

## Transfection of Human PBMCs with IVT mRNA

Objective: To deliver different capped mRNAs into primary human immune cells to assess their immunogenic potential.

### Materials:

- Purified IVT mRNA (ARCA-capped and CleanCap®-capped)
- Ficoll-Paque
- Human peripheral blood
- RPMI 1640 medium with 10% FBS
- Transfection reagent suitable for primary cells (e.g., Lipofectamine™ MessengerMAX™, TransIT-mRNA®)
- 96-well cell culture plates

### Protocol:

- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[\[8\]](#)

- Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium.
- Count the cells and adjust the density to  $1 \times 10^6$  cells/mL.
- Plate 100  $\mu\text{L}$  of the cell suspension (100,000 cells) into each well of a 96-well plate.
- Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent in serum-free medium, combining them, and incubating for 15-30 minutes at room temperature.
- Add the transfection complexes to the wells containing the PBMCs. Include a mock transfection control (transfection reagent only).
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.

## Cytokine Quantification by ELISA

Objective: To measure the concentration of secreted cytokines (e.g., IFN- $\beta$ ) in the cell culture supernatant following mRNA transfection.

### Materials:

- Supernatant from transfected PBMCs
- Commercially available ELISA kit for the cytokine of interest (e.g., Human IFN- $\beta$  ELISA Kit)
- 96-well ELISA plate
- Plate reader

### Protocol:

- After the 18-24 hour incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
- Carefully collect the supernatant without disturbing the cell pellet.
- Perform the ELISA according to the manufacturer's instructions. This typically involves:

- Coating the plate with a capture antibody.
- Blocking the plate.
- Adding the cell culture supernatants and standards.
- Adding a detection antibody.
- Adding an enzyme conjugate (e.g., streptavidin-HRP).
- Adding a substrate and stopping the reaction.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

## Enumeration of Cytokine-Secreting Cells by ELISpot

Objective: To determine the frequency of cells secreting a specific cytokine in response to mRNA transfection.

### Materials:

- Transfected PBMCs
- Commercially available ELISpot kit for the cytokine of interest
- PVDF-membrane 96-well plates
- ELISpot plate reader

### Protocol:

- Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash with sterile water.
- Coat the ELISpot plate with the capture antibody overnight at 4°C.
- Wash the plate and block with a blocking buffer for 2 hours at room temperature.

- Wash the plate and add the transfected PBMCs at different dilutions (e.g.,  $2.5 \times 10^5$ ,  $1 \times 10^5$ ,  $5 \times 10^4$  cells/well).
- Incubate the plate at  $37^\circ\text{C}$  in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Wash the plate to remove the cells.
- Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add the streptavidin-enzyme conjugate, then incubate for 1 hour at room temperature.
- Wash the plate and add the substrate to develop the spots.
- Stop the reaction by washing with water and allow the plate to dry.
- Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

## Conclusion

The evidence strongly indicates that the choice of 5' cap is a critical factor in mitigating the immunogenicity of IVT mRNA. The **m7G(5')ppp(5')(2'OMeA)pG** (ARCA) cap, while an improvement over uncapped mRNA, still results in a significant proportion of uncapped transcripts and a Cap 0 structure, both of which can trigger innate immune responses. In contrast, CleanCap® technology offers a more efficient co-transcriptional capping method that produces a predominantly Cap 1 structure, effectively mimicking endogenous mRNA and thereby reducing immune recognition. For therapeutic and vaccine applications where minimizing immunogenicity and maximizing protein expression are paramount, the use of advanced capping technologies like CleanCap® is highly recommended. The experimental protocols provided herein offer a robust framework for the direct comparison of different capping strategies in your specific research context.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Co-transcriptional capping [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. neb.com [neb.com]
- 7. Human peripheral blood monuclear cells transfected with messenger RNA stimulate antigen-specific cytotoxic T-lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjhbiosciences.com [rjhbiosciences.com]
- To cite this document: BenchChem. [The Immunogenicity of mRNA Caps: A Comparative Analysis of ARCA and CleanCap®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933317#assessing-immunogenicity-of-m7g-5-ppp-5-2-omea-pg-capped-mrna]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)